4,5-Dihydroxy-3-propylcyclopent-2-EN-1-one
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Overview
Description
4,5-Dihydroxy-3-propylcyclopent-2-en-1-one is a polyol compound with the molecular formula C8H12O3 It is characterized by the presence of two hydroxyl groups and a propyl group attached to a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-3-propylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the cyclopentenone ring. The hydroxyl groups are then introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-3-propylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4,5-Dihydroxy-3-propylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-3-propylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the cyclopentenone ring play a crucial role in its reactivity and biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydroxy-3-methylcyclopent-2-en-1-one
- 4,5-Dihydroxy-3-ethylcyclopent-2-en-1-one
- 4,5-Dihydroxy-3-butylcyclopent-2-en-1-one
Uniqueness
4,5-Dihydroxy-3-propylcyclopent-2-en-1-one is unique due to its specific propyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the propyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4,5-dihydroxy-3-propylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O3/c1-2-3-5-4-6(9)8(11)7(5)10/h4,7-8,10-11H,2-3H2,1H3 |
InChI Key |
LFRFNLMDZHTVHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C(C1O)O |
Origin of Product |
United States |
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